2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a fluoronaphthalene moiety, a benzothiazole ring, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe final step involves the formation of the isoindole dione structure through a cyclization reaction under specific conditions such as elevated temperature and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: A related compound with similar structural features but different functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene moiety and a triazole ring.
Uniqueness
The uniqueness of 2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H15FN2O2S2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H15FN2O2S2/c27-21-11-9-15(17-5-1-2-6-18(17)21)14-32-26-28-22-12-10-16(13-23(22)33-26)29-24(30)19-7-3-4-8-20(19)25(29)31/h1-13H,14H2 |
InChI Key |
OOLVDXREYQITQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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